molecular formula C24H29N3O B2935913 1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-04-4

1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2935913
CAS RN: 847395-04-4
M. Wt: 375.516
InChI Key: DLMCSLCDOXHLFT-UHFFFAOYSA-N
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Description

1-(4-butylphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, also known as BPIP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BPIP belongs to the class of pyrrolidinones, which are known for their diverse biological activities.

Scientific Research Applications

Coordination Chemistry and Ligand Properties

Research into compounds containing benzimidazole and related heterocycles has highlighted their potential in coordination chemistry. These compounds, including benzimidazole derivatives, exhibit fascinating properties when forming complexes with metals. They are studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. Such investigations can reveal potential applications in material science, catalysis, and biologically active compounds (Boča, Jameson, & Linert, 2011).

Optoelectronic Materials

The inclusion of heterocyclic compounds like quinazolines and pyrimidines in π-extended conjugated systems has been demonstrated to significantly benefit the development of novel optoelectronic materials. These materials are utilized in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and colorimetric pH sensors, showcasing the vast potential of such chemical frameworks for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Organophosphorus Azoles and NMR Spectroscopy

The study of organophosphorus azoles, including those with benzimidazole frameworks, using NMR spectroscopy and quantum chemistry, has contributed to a deeper understanding of their structural and electronic properties. This research is crucial for designing new materials with specific magnetic, electronic, or biological properties (Larina, 2023).

properties

IUPAC Name

1-(4-butylphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-3-5-8-18-11-13-20(14-12-18)27-17-19(16-23(27)28)24-25-21-9-6-7-10-22(21)26(24)15-4-2/h6-7,9-14,19H,3-5,8,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMCSLCDOXHLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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